6-morpholino-N-(pyridin-3-yl)pyrimidine-4-carboxamide
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Overview
Description
6-morpholino-N-(pyridin-3-yl)pyrimidine-4-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a morpholine ring, a pyridine ring, and a pyrimidine ring, which contribute to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary target of 6-morpholino-N-(pyridin-3-yl)pyrimidine-4-carboxamide is adenosine kinase (AK) . AK is the primary metabolic enzyme for adenosine (ADO), an endogenous homeostatic inhibitory neuromodulator .
Mode of Action
The compound acts as a non-nucleoside AK inhibitor . By inhibiting AK, it selectively increases ADO concentrations at sites of tissue trauma, thereby reducing cellular excitability .
Biochemical Pathways
The inhibition of AK leads to an increase in ADO concentrations at sites of tissue injury and inflammation . This results in the enhancement of the analgesic and anti-inflammatory actions of ADO .
Pharmacokinetics
The compound is described as being orally active , suggesting good bioavailability.
Result of Action
The increase in ADO concentrations at sites of tissue trauma and inflammation due to the inhibition of AK by this compound can lead to enhanced analgesic and anti-inflammatory actions . This can result in the alleviation of pain and reduction of inflammation at these sites.
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine analogs play a significant role in various biochemical reactions . They interact with a variety of enzymes, proteins, and other biomolecules, and these interactions can influence the function and behavior of cells .
Cellular Effects
Preliminary studies suggest that it may have cytotoxic efficacy against certain cancer cell lines . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 6-Morpholino-N-(pyridin-3-yl)pyrimidine-4-carboxamide can vary with different dosages in animal models. It is important to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and these interactions could influence its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-morpholino-N-(pyridin-3-yl)pyrimidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the pyrimidine intermediate.
Morpholine Substitution: The morpholine ring is incorporated through a substitution reaction, where a suitable morpholine derivative reacts with the pyrimidine-pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify optimal reaction conditions, such as temperature, solvent, and catalysts.
Chemical Reactions Analysis
Types of Reactions
6-morpholino-N-(pyridin-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
6-morpholino-N-(pyridin-3-yl)pyrimidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds containing the pyridine ring, such as pyridine-2-carboxamide.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring, such as pyrimidine-2-carboxamide.
Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine-4-carboxamide.
Uniqueness
6-morpholino-N-(pyridin-3-yl)pyrimidine-4-carboxamide is unique due to the combination of its three distinct rings (morpholine, pyridine, and pyrimidine), which confer specific chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.
Biological Activity
6-Morpholino-N-(pyridin-3-yl)pyrimidine-4-carboxamide, also known as PHA-767491, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological targets, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.
The primary mechanism of action for this compound involves antagonism at various adenosine receptors , specifically A1, A3, and dual A1/A2A receptors. Additionally, it inhibits checkpoint kinase 1 (CHK1) , which plays a crucial role in cell cycle regulation and DNA damage response.
Biochemical Pathways
The interaction with adenosine receptors and CHK1 leads to alterations in several biochemical pathways, including the phosphatidylinositol-3 kinase (PI3K) pathway. This pathway is frequently activated in various cancers, suggesting that the compound may have potential applications in cancer therapy by modulating these signaling cascades .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Biological Activity | Effect | Target |
---|---|---|
Adenosine receptor antagonism | Inhibition of receptor signaling | A1, A3, A2A receptors |
CHK1 inhibition | Disruption of cell cycle | Checkpoint kinase 1 |
Modulation of PI3K pathway | Potential anti-cancer effects | PI3K signaling pathway |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Anticancer Activity : Research has shown that derivatives of pyrimidine-4-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with modifications at the pyridine moiety demonstrated enhanced selectivity and potency against breast cancer cells compared to standard treatments like 5-Fluorouracil (5-FU) .
- Inhibition of NAPE-PLD : A study focusing on structure–activity relationships (SAR) identified that modifications to the morpholino group could enhance the inhibitory potency against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid signaling pathways that affect inflammation and pain .
- Antitubercular Properties : Another research effort screened a library of compounds against Mycobacterium tuberculosis (Mtb), revealing that certain pyrimidine derivatives exhibited promising antitubercular activity, suggesting a broader antimicrobial potential for compounds related to this compound .
Properties
IUPAC Name |
6-morpholin-4-yl-N-pyridin-3-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c20-14(18-11-2-1-3-15-9-11)12-8-13(17-10-16-12)19-4-6-21-7-5-19/h1-3,8-10H,4-7H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHAWKIECCNSIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.